molecular formula C28H33NO6 B11213181 Diethyl 1-(4-methoxybenzyl)-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-methoxybenzyl)-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11213181
M. Wt: 479.6 g/mol
InChI Key: LGHKMRSKYCWZKF-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological activities, particularly in the treatment of cardiovascular diseases. The structure of this compound includes a dihydropyridine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1,4-dihydropyridines, including 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, is typically achieved through the Hantzsch reaction. This involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency.

Chemical Reactions Analysis

1,4-Dihydropyridines undergo various chemical reactions, including:

Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include pyridines and substituted dihydropyridines.

Scientific Research Applications

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dihydropyridines, including this compound, involves the inhibition of L-type calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into smooth muscle cells, leading to vasodilation and a decrease in blood pressure . This mechanism is crucial for its antihypertensive effects.

Comparison with Similar Compounds

Similar compounds include other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine. Compared to these, 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may exhibit unique pharmacokinetic properties due to its specific substituents . These differences can affect its potency, duration of action, and side effect profile.

Properties

Molecular Formula

C28H33NO6

Molecular Weight

479.6 g/mol

IUPAC Name

diethyl 1-[(4-methoxyphenyl)methyl]-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33NO6/c1-5-16-35-23-14-10-21(11-15-23)26-24(27(30)33-6-2)18-29(19-25(26)28(31)34-7-3)17-20-8-12-22(32-4)13-9-20/h8-15,18-19,26H,5-7,16-17H2,1-4H3

InChI Key

LGHKMRSKYCWZKF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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